3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole
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Overview
Description
3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that features both imidazole and triazole rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities and ability to form stable complexes with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole typically involves the reaction of 3-bromo-1-methyl-1H-1,2,4-triazole with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Complex Formation: It can form complexes with metal ions due to the presence of nitrogen atoms in the rings.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation might produce a corresponding oxide .
Scientific Research Applications
3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and coordination bonds, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-(1H-imidazol-1-yl)pyridine
- 3-bromo-1-methyl-1H-1,2,4-triazole
- 5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole
Uniqueness
3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of both imidazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
3-Bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both imidazole and triazole rings, which are known for their significant roles in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and related case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various non-covalent interactions. These interactions include:
- Hydrogen bonding
- Van der Waals forces
- Dipole-dipole interactions
These interactions enable the compound to modulate the activity of enzymes and receptors, which can lead to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing triazole and imidazole moieties exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Activity Type | Reference |
---|---|---|
This compound | Antibacterial | |
4-Methyl-1H-imidazole derivatives | Antifungal | |
Triazole-containing hybrids | Antiviral |
Anticancer Properties
The anticancer potential of this compound has been highlighted in various studies. The compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of the Bax/Bcl-2 ratio.
Case Study:
A study demonstrated that derivatives of triazoles showed IC50 values in the low micromolar range against several cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The observed effects were attributed to their ability to inhibit tubulin polymerization and disrupt mitotic spindle formation .
Structure-Activity Relationship (SAR)
The presence of both imidazole and triazole rings in the structure contributes to the unique biological activity profile of this compound. Variations in substituents on these rings can significantly affect potency and selectivity against different biological targets.
Table 2: Structure Activity Relationship Insights
Research Applications
This compound serves as a valuable scaffold for drug development. Its derivatives are being explored for:
- Antimicrobial agents : Effective against resistant strains.
- Anticancer drugs : Targeting specific cancer pathways.
- Material science : As precursors for novel materials with unique properties.
Properties
IUPAC Name |
3-bromo-5-imidazol-1-yl-1-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN5/c1-11-6(9-5(7)10-11)12-3-2-8-4-12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDSSFWTWYPIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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